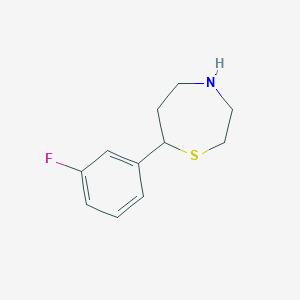
Sodium tungstate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tungstate dihydrate is an inorganic compound with the chemical formula Na₂WO₄·2H₂O. It appears as a white crystalline solid and is the sodium salt of tungstic acid. This compound is widely used in various chemical processes and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tungstate dihydrate is typically synthesized by the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For example, wolframite can be treated with sodium hydroxide and water to produce sodium tungstate dihydrate: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite undergoes a similar reaction using sodium carbonate .
Industrial Production Methods: In industrial settings, sodium tungstate dihydrate can also be produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This method helps to manage the high exothermicity of the reaction involved .
Chemical Reactions Analysis
Types of Reactions: Sodium tungstate dihydrate participates in various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a catalyst in organic reactions.
Common Reagents and Conditions:
Oxidation: Sodium tungstate dihydrate, in combination with hydrogen peroxide, is used to oxidize alcohols, amines, and sulfides.
Epoxidation: It is also used in the epoxidation of alkenes, where it acts as a catalyst in the presence of hydrogen peroxide.
Major Products:
Oxidation of Alcohols: Produces aldehydes or ketones.
Epoxidation of Alkenes: Produces epoxides.
Scientific Research Applications
Sodium tungstate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Sodium tungstate dihydrate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Sodium tungstate dihydrate can be compared with other tungstate compounds, such as:
- Lithium tungstate
- Cesium tungstate
Uniqueness: Sodium tungstate dihydrate is unique due to its high solubility in water and its ability to act as a catalyst in a wide range of organic reactions. Its anti-diabetic properties also set it apart from other tungstate compounds .
Properties
Molecular Formula |
H2Na2O5W |
|---|---|
Molecular Weight |
311.83 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)tungsten;hydrate |
InChI |
InChI=1S/2Na.H2O.4O.W/h;;1H2;;;;;/q2*+1;;;;2*-1; |
InChI Key |
RGHOBBPAXXEPOP-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][W](=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)


![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
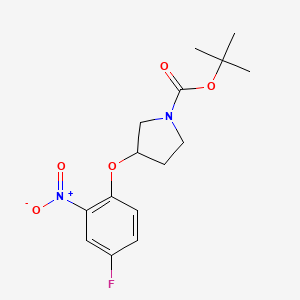
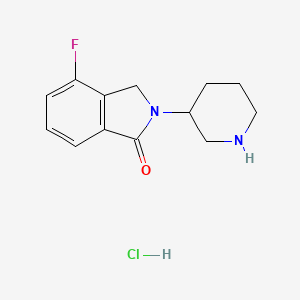
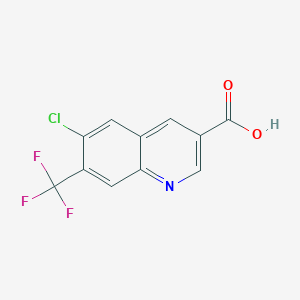
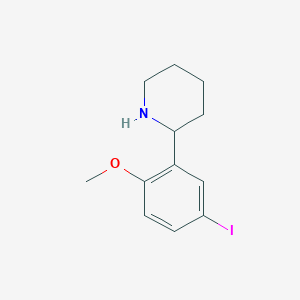
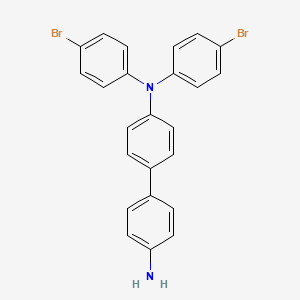
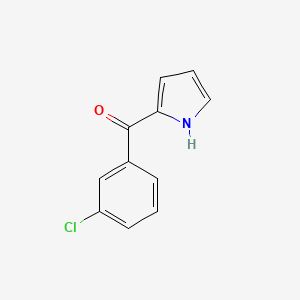
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
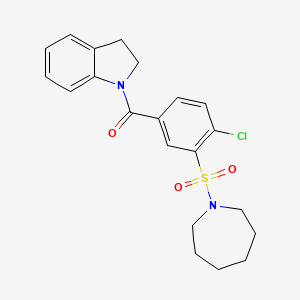
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
